Phenoxy resin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxy resin is a thermoplastic polymer derived from bisphenol A and epichlorohydrin. It is classified as a polyether due to the chain of ether functional groups across its backbone. Phenoxy resins are known for their excellent thermal stability, adhesive strength, and chemical resistance .
Vorbereitungsmethoden
Phenoxy resins are synthesized through the reaction of bisphenol A with epichlorohydrin. The reaction conditions involve controlling the ratio of bisphenol A to epichlorohydrin to achieve the desired molecular weight, typically ranging from 30,000 to 70,000 g/mol . Industrial production methods often involve the use of catalysts and specific temperature conditions to optimize the polymerization process .
Analyse Chemischer Reaktionen
Phenoxy resins undergo various chemical reactions, including:
Oxidation: Phenoxy resins can be oxidized under specific conditions, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various catalysts. Major products formed from these reactions include cross-linked polymers with improved mechanical and thermal properties .
Wissenschaftliche Forschungsanwendungen
Phenoxy resins have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of phenoxy resins involves their ability to form strong adhesive bonds and provide thermal stability. The molecular targets include the hydroxyl and ether functional groups, which interact with various substrates to form durable coatings and adhesives . The pathways involved include cross-linking reactions with isocyanates and anhydrides, leading to enhanced mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Phenoxy resins are similar to other polyethers used in epoxies but differ in their higher molecular weight and lack of epoxy functional groups . Similar compounds include:
Epoxy resins: Known for their strong adhesive properties and chemical resistance.
Phenolic resins: Used for their thermal stability and flame resistance.
Polyphenylene oxide resins: Possess great resistance to water and high temperatures.
Phenoxy resins are unique in their combination of high molecular weight, thermal stability, and adhesive strength, making them suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
26402-79-9 |
---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-[4-(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H22O3/c1-13(2)17-5-3-4-6-18(17)14-7-9-16(10-8-14)21-12-15(20)11-19/h3-10,15,18-20H,11-12H2,1-2H3 |
InChI-Schlüssel |
LPXOYRYOYTYPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.